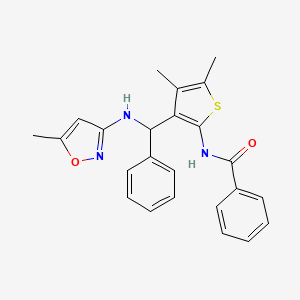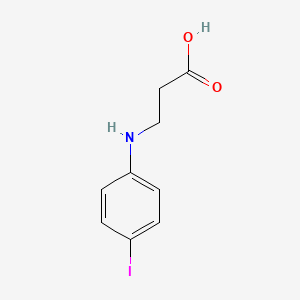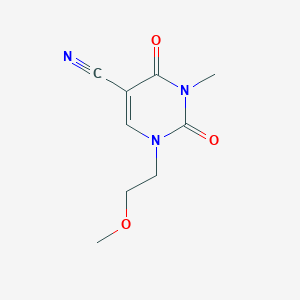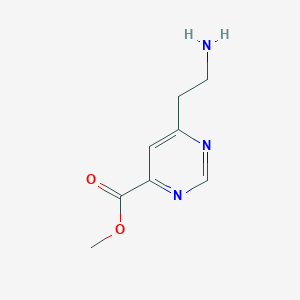
Methyl 6-(2-aminoethyl)pyrimidine-4-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 6-(2-aminoethyl)pyrimidine-4-carboxylate is a heterocyclic compound that belongs to the pyrimidine family Pyrimidines are aromatic heterocyclic organic compounds similar to pyridines and are known for their significant role in biological systems, including DNA and RNA
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 6-(2-aminoethyl)pyrimidine-4-carboxylate typically involves the reaction of pyrimidine derivatives with appropriate reagents. One common method includes the alkylation of methyl 3-butyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxylate with 5-bromopentanenitrile in the presence of sodium hydride in dimethylformamide (DMF) . This reaction results in the formation of the desired product through a cyanoalkylation process.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. large-scale synthesis would likely involve optimization of the laboratory methods to ensure higher yields and cost-effectiveness. This could include the use of continuous flow reactors and automated synthesis systems to streamline the production process.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 6-(2-aminoethyl)pyrimidine-4-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce various substituents onto the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like amines, thiols, and halides can be used under basic or acidic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a variety of substituted pyrimidine derivatives.
Aplicaciones Científicas De Investigación
Methyl 6-(2-aminoethyl)pyrimidine-4-carboxylate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential role in biological systems and its interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the production of various chemicals and materials, including polymers and agrochemicals.
Mecanismo De Acción
The mechanism of action of Methyl 6-(2-aminoethyl)pyrimidine-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, influencing their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
Methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate: This compound has similar structural features and is known for its antiviral activity.
Ethyl 2-cyanoacetate: Used in the synthesis of pyrimidine derivatives with potential anticancer properties.
Uniqueness
Methyl 6-(2-aminoethyl)pyrimidine-4-carboxylate is unique due to its specific functional groups and the resulting chemical properties
Propiedades
Fórmula molecular |
C8H11N3O2 |
|---|---|
Peso molecular |
181.19 g/mol |
Nombre IUPAC |
methyl 6-(2-aminoethyl)pyrimidine-4-carboxylate |
InChI |
InChI=1S/C8H11N3O2/c1-13-8(12)7-4-6(2-3-9)10-5-11-7/h4-5H,2-3,9H2,1H3 |
Clave InChI |
JNIFDPFIQKYWBA-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C1=NC=NC(=C1)CCN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


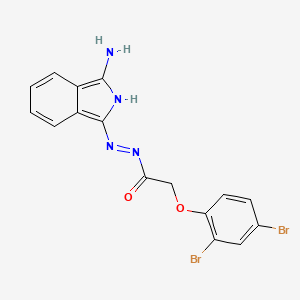
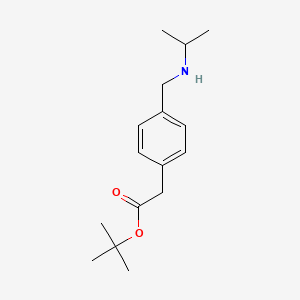
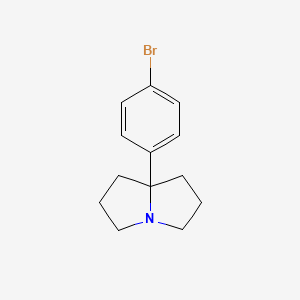
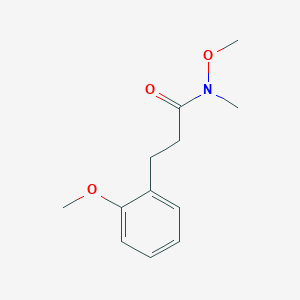
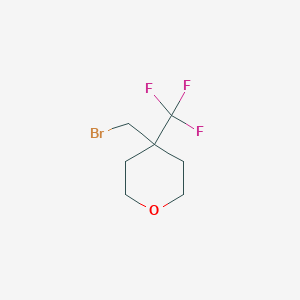
![2-Tert-butyl-4,5,6,7-tetrahydro-1H-imidazo[4,5-C]pyridine](/img/structure/B14868635.png)
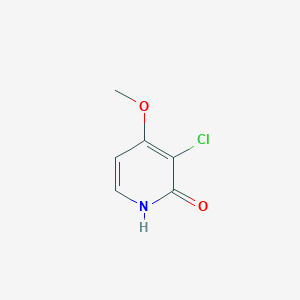
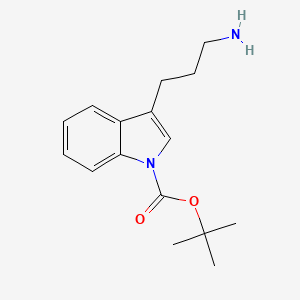
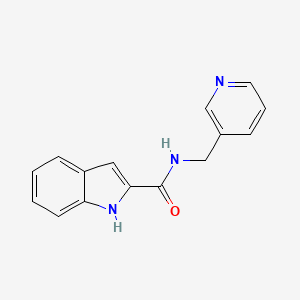
![2-(Methylthio)-5,6,7,8-tetrahydropyrido[4,3-D]pyrimidine-4-carbaldehyde](/img/structure/B14868653.png)

